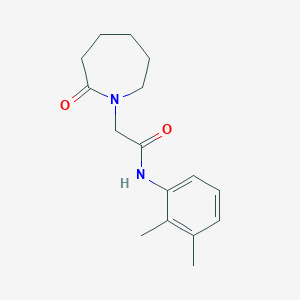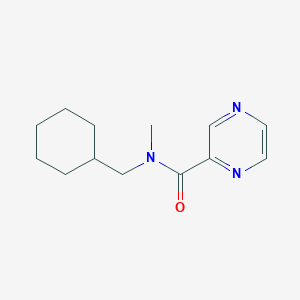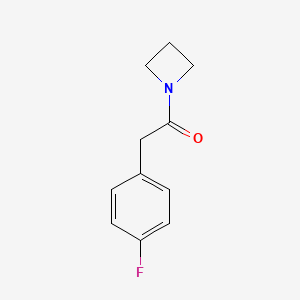
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, commonly known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
ACY-1215 selectively inhibits 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, a class IIb HDAC enzyme that plays a crucial role in regulating protein degradation pathways, including autophagy and aggresome formation. By inhibiting 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, ACY-1215 promotes the accumulation of misfolded and aggregated proteins, leading to their degradation by the proteasome or lysosome. This mechanism has been shown to be effective in various disease models, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ACY-1215 has been shown to induce cell cycle arrest and apoptosis in cancer cells by promoting the accumulation of misfolded and aggregated proteins. It also enhances the clearance of toxic protein aggregates in neurodegenerative disorders, leading to neuroprotection. Additionally, ACY-1215 has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
One of the major advantages of ACY-1215 is its selectivity for 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide, making it a potent and specific inhibitor of this enzyme. It also has good pharmacokinetic properties, including high bioavailability and low toxicity. However, one of the limitations of ACY-1215 is its poor solubility, which can affect its efficacy in in vitro and in vivo experiments. Additionally, the mechanism of action of ACY-1215 is not fully understood, and further research is needed to elucidate its molecular targets and downstream effects.
将来の方向性
There are several potential future directions for ACY-1215 research. One area of interest is the development of combination therapies with other drugs to enhance its efficacy in cancer treatment. Another potential application is in the treatment of neurodegenerative disorders, where ACY-1215 could be used in combination with other drugs to enhance protein clearance and neuroprotection. Additionally, further research is needed to understand the molecular mechanisms underlying the anti-inflammatory effects of ACY-1215, which could lead to the development of new treatments for inflammatory diseases.
合成法
The synthesis of ACY-1215 involves the reaction of 4-chloro-2-methylaniline with 4-pyrrol-1-ylbutan-1-one in the presence of sodium hydride and dimethylformamide to obtain 4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide. The compound is then purified by column chromatography to obtain the final product with high purity.
科学的研究の応用
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. It also has neuroprotective effects in neurodegenerative disorders, such as Alzheimer's and Huntington's disease. Additionally, ACY-1215 has anti-inflammatory properties, making it a potential treatment option for inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-6-12(16)4-5-13(9)17-15(20)14-7-11(10(2)19)8-18(14)3/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAATDVQNFPTCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=CN2C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-chloro-2-methylphenyl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)




![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)



